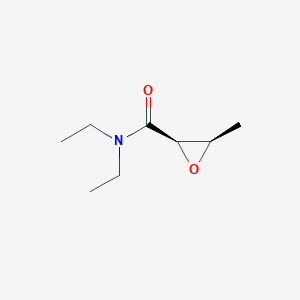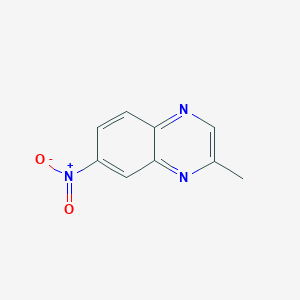
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile (MTSQ) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research fields, including neuroscience, pharmacology, and biochemistry.
Mecanismo De Acción
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile binds to the receptor's ion channel and blocks the influx of calcium ions, which are necessary for the receptor's activation. By blocking the NMDA receptor, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate synaptic plasticity and memory formation.
Efectos Bioquímicos Y Fisiológicos
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate the activity of the NMDA receptor and other glutamate receptors, as well as affect the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can improve cognitive function and memory in animal models of neurological disorders such as Alzheimer's disease and epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the receptor in synaptic plasticity and memory formation without affecting other glutamate receptors. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of NMDA receptor modulation on cognitive function and memory in vivo. However, one limitation of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Another area of interest is the investigation of the role of NMDA receptor modulation in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research on the potential therapeutic applications of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in humans could lead to the development of new treatments for neurological disorders.
Métodos De Síntesis
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can be synthesized through a multi-step process that involves the reaction of a ketone with a nitrile and a secondary amine. The most common method for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate. The intermediate is then reduced to form the final product, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Other methods for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile include the Leimgruber-Batcho and Bischler-Napieralski reactions.
Aplicaciones Científicas De Investigación
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a tool to study the role of glutamate receptors in synaptic plasticity and memory formation. In pharmacology, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential as a therapeutic agent for treating neurological disorders such as Alzheimer's disease and epilepsy. In biochemistry, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a probe to study the structure and function of proteins.
Propiedades
Número CAS |
115661-91-1 |
|---|---|
Nombre del producto |
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile |
Fórmula molecular |
C10H11N3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-methyl-3,4-dihydro-2H-quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10-8(7-11)3-2-4-9(10)13/h2-4,12H,5-6H2,1H3 |
Clave InChI |
PBCBDWNREWDYMC-UHFFFAOYSA-N |
SMILES |
CN1CCNC2=C(C=CC=C21)C#N |
SMILES canónico |
CN1CCNC2=C(C=CC=C21)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)



